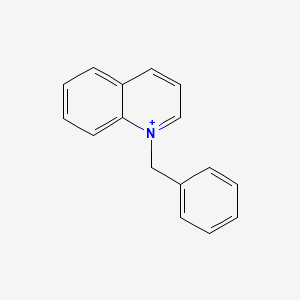

1-Benzylquinolinium

描述

Contextualization within Quaternary Ammonium (B1175870) Compound Chemistry

1-Benzylquinolinium is classified as a quaternary ammonium compound (QAC), a broad class of organic salts characterized by a positively charged polyatomic ion. clinicalservicesjournal.comasm.org The central structure of a QAC consists of a nitrogen atom bonded to four organic groups. In this compound, the nitrogen atom is part of the quinoline (B57606) ring and is also bonded to a benzyl (B1604629) group, giving it a permanent positive charge. This cationic nature is fundamental to its chemical behavior and applications.

QACs are known for their surfactant properties and have a long history of use as biocides and disinfectants. clinicalservicesjournal.commass.gov The first generation of these compounds, which includes the structurally related alkyl dimethyl benzyl ammonium chloride (ADBAC), was developed in the early 20th century. proquimia.com this compound's structure, featuring a large, planar quinoline ring system, places it within the diverse family of heterocyclic quaternary ammonium salts. These compounds are recognized for their utility in a range of industrial and synthetic applications, from corrosion inhibition to roles as phase-transfer catalysts. watson-int.com

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value |

| CAS Number | 15619-48-4 |

| Molecular Formula | C16H14ClN |

| Molecular Weight | 255.742 g/mol |

| Appearance | Pink and brown powder |

| Solubility | Miscible in water |

| pH (1% solution) | 6.0 - 7.5 |

Data sourced from references watson-int.comsimo-chem.com

Historical Perspective on this compound Investigations

The scientific journey of quaternary ammonium compounds began with their discovery and initial development in the early to mid-20th century. Jacobs and Heidelberg first highlighted the biocidal properties of QACs in 1916, which were significantly improved upon by Domagk in 1935 through the synthesis of ADBAC, considered a first-generation QAC. proquimia.com The broader use of QACs in various applications started to gain traction in the 1940s. mass.gov

Evolution of Research Areas on this compound

The focus of research on this compound has diversified considerably over time, evolving from its initial applications in industrial processes to a broader scope that includes advanced organic synthesis and medicinal chemistry.

Initially, a major research area was its application as a corrosion inhibitor for metals, especially in the oil and gas industry during acidizing processes. onepetro.org Studies demonstrated that N-benzylquinolinium chloride (BQC) could significantly reduce the corrosion rate of steel in hydrochloric acid. researchgate.net This line of research has continued to evolve with the discovery that derivatives, such as the intermolecular dimer of BQC (referred to as BQD), exhibit significantly higher inhibition efficiency than the parent compound. onepetro.orgresearchgate.netresearchgate.net Recent studies have focused on optimizing corrosion inhibitor formulations by combining BQD with synergists like paraformaldehyde (PFA) and potassium iodide (KI). onepetro.orgonepetro.org

Table 2: Research Findings on this compound and its Derivative (BQD) as Corrosion Inhibitors

| Compound/Formulation | Conditions | Inhibition Efficiency (IE) / Corrosion Rate (CR) | Reference |

| Purified BQC | 15 wt% HCl at 194°F (90°C) | IE of 70-80% | onepetro.orgonepetro.org |

| Crude BQC Product | 15 wt% HCl at 194°F (90°C) | IE of >90-95% | onepetro.org |

| BQD (0.05%) | 15% Hydrochloric Acid at 90°C | CR reduced to 3.1 g/(m²·h) | researchgate.net |

| BQD (0.05%) | 20% HCl at 363 K (90°C) | IE of 99.17% | researchgate.net |

| BQD + Synergists (PFA, KI) | 20 wt% HCl | Superior corrosion inhibition effectiveness | onepetro.org |

Beyond corrosion inhibition, research has expanded to explore this compound's role as a versatile reagent in organic chemistry. It serves as a catalyst and a key intermediate in the synthesis of various organic molecules, including polymers and dyes. watson-int.com Its properties as a molten salt catalyst have also been investigated for synthesizing other complex molecules. researchgate.net

More recently, the biological activities of quinolinium salts have become a major focus of investigation. researchgate.net this compound chloride is utilized as a foundational structure for synthesizing pharmacologically active compounds, including potential antibiotics and anticancer agents. watson-int.com Research into novel derivatives has shown that modifications to the this compound scaffold can lead to compounds with significant biological effects, opening new avenues for drug discovery. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-benzylquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGBPCIONNQYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045038 | |

| Record name | 1-Benzylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27926-80-3 | |

| Record name | 1-(Phenylmethyl)quinolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27926-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylquinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYLQUINOLINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5KQ0S8ZRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Benzylquinolinium and Its Derivatives

Quaternization Reactions of Quinoline (B57606)

The formation of the 1-benzylquinolinium cation is typically achieved through the direct alkylation of quinoline with a benzyl (B1604629) halide, most commonly benzyl chloride.

The most prevalent method for synthesizing this compound chloride (BQC) involves the reaction of quinoline with benzyl chloride. This nucleophilic substitution reaction occurs when the lone pair of electrons on the quinoline nitrogen atom attacks the electrophilic carbon atom of the benzyl chloride.

A widely reported traditional method utilizes ethanol (B145695) as a solvent, where quinoline and benzyl chloride are heated together. For instance, a typical procedure involves reacting quinoline with benzyl chloride in a 1:1 molar ratio in ethanol at approximately 90°C for 24 hours. This approach has been shown to yield BQC with high efficiency, often in the range of 90-95% onepetro.orgsmolecule.com. Other polar aprotic solvents like acetonitrile (B52724) have also been employed, often under reflux conditions .

Optimization of reaction conditions is crucial for maximizing yield, purity, and reaction rate. The choice of solvent significantly influences the reaction kinetics, with more polar solvents generally leading to faster quaternization rates researchgate.net. Dimethyl sulfoxide (B87167) (DMSO), for example, has been noted to provide higher reaction rates compared to other solvents researchgate.net.

Beyond solvent selection, temperature and reaction time are key parameters. While traditional heating methods require extended periods, microwave irradiation offers a more efficient alternative. Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times, with some quinolinium salt syntheses completing in as little as 5 minutes at temperatures between 130-150°C, achieving yields up to 98% mdpi.com. The reaction kinetics generally follow second-order behavior, consistent with bimolecular nucleophilic substitution researchgate.net.

Efforts towards greener synthesis have explored methods that minimize waste and energy consumption. "One-pot" synthesis strategies, which combine multiple reaction steps into a single vessel, are particularly advantageous. For example, a method involving sodium nitrite (B80452) (NaNO2) as an oxidant and base has been developed for the synthesis of related benzyl quinolinium derivatives, offering economic benefits and streamlined processing onepetro.org. Furthermore, solvent-free conditions, often coupled with microwave irradiation, represent another avenue for green synthesis, as demonstrated in related N-alkylation reactions researchgate.net. The general trend towards "green conditions" in the synthesis of quinolinium derivatives suggests a growing interest in environmentally conscious methodologies acs.org.

Synthesis of Advanced this compound Derivatives

Beyond the simple quaternization, more complex derivatives of this compound can be synthesized, often involving dimerization, cyclization, or the formation of polycyclic structures.

A notable derivative is the benzyl quinolinium chloride derivative (BQD), which has been identified as an intermolecular dimer of this compound chloride (BQC) onepetro.orgonepetro.orgresearchgate.net. BQD was initially isolated as a byproduct from BQC synthesis in very low yields (<1%) onepetro.org. However, subsequent research has proposed that BQD can be formed through a Michael addition reaction between two molecules of BQC, particularly under alkaline conditions researchgate.net. Alternatively, BQD and similar dimeric quinolinium salts have been successfully synthesized with higher yields (40-60%) via 1,3-dipolar cycloaddition reactions, leading to indolizine (B1195054) derivatives onepetro.orgonepetro.org.

The synthesis of polycyclic quinolinium structures can also be achieved through various annulation reactions. These include rhodium(III)-catalyzed C-H activation and annulation reactions of arylpyridiniums with alkynes, yielding pyrido[1,2-a]quinolinium and quinolizino[3,4,5,6-ija]quinolinium systems nih.govacs.org. Additionally, dearomative modification strategies have been employed to transform quinolinium salts into complex polycyclic systems, such as pyrrolidine-tetrahydroquinoline structures acs.orgnih.gov. The synthesis of dimeric aminoquinolinium and aminoquinazolinium salts also highlights the broader scope of dimeric quinolinium chemistry thieme-connect.com.

The formation of these advanced derivatives often proceeds through well-defined reaction mechanisms. The Michael addition is a key pathway proposed for the dimerization of BQC to form BQD, typically occurring under basic conditions onepetro.orgonepetro.orgresearchgate.net.

1,3-Dipolar cycloaddition reactions are frequently employed to construct fused heterocyclic rings. Quinolinium salts, upon deprotonation, can generate ylides (formally azomethine ylides) that undergo [3+2] cycloaddition with electron-poor alkenes, alkynes, or other unsaturated systems, leading to pyrroloquinoline and related polycyclic structures thieme-connect.comnih.govbeilstein-journals.orgnih.govmdpi.com. These reactions often display high regio- and stereoselectivity, yielding single isomer products nih.govnih.gov.

Other mechanistic pathways relevant to quinolinium chemistry include photo-induced single electron transfer reactions, which can lead to dihydroquinoline derivatives oup.com. The cleavage of quinolinium salts with alkaline hydrogen peroxide, for instance, involves carbinolamine intermediates that undergo oxidative degradation arkat-usa.orgresearchgate.net.

Compound List

this compound Chloride (BQC)

this compound Chloride Derivative (BQD)

Quinoline

Benzyl Chloride

1-(1-Naphthylmethyl)quinolinium chloride

1-Naphthylmethyl chloride

Benzyl bromide

Acridone

Paraformaldehyde (PFA)

Potassium iodide (KI)

Pyrido[1,2-a]quinolinium salts

Quinolizino[3,4,5,6-ija]quinolinium salts

Aminoquinolinium salts

Aminoquinazolinium salts

Pyrrolidine-tetrahydroquinoline polycyclic systems

"One-Pot" Synthetic Strategies for Derivatives

A significant "one-pot" method for synthesizing Benzyl Quinolinium Chloride Derivative (BQD) involves the direct reaction of quinoline with benzyl chloride in ethanol onepetro.orgonepetro.orgresearchgate.netresearchgate.net. The initial step typically entails mixing quinoline and benzyl chloride in a 1:1 molar ratio in ethanol and heating the mixture at approximately 90°C for 24 hours. This quaternization reaction yields Benzyl Quinolinium Chloride (BQC) with reported yields of 90-95% onepetro.orgonepetro.org. Subsequently, in the same reaction vessel, sodium nitrite (NaNO2) is added along with additional ethanol, and the mixture is heated to a higher temperature, such as 130°C, for several hours (e.g., 8 hours). This second stage facilitates the formation of BQD, a derivative often characterized as a polycyclic quaternary ammonium (B1175870) salt with the molecular formula C32H23N2Cl, which is proposed to arise from a Michael addition reaction between two BQC molecules onepetro.orgresearchgate.netresearchgate.net. The crude product obtained through this method can contain up to 50% BQD researchgate.net.

Another "one-pot" approach for generating N-benzyl quinolinium salts involves reacting a quinoline derivative with a benzyl halide, such as benzyl bromide, in a suitable solvent like acetonitrile figshare.com. This reaction is typically performed under reflux conditions, for instance, at 80°C for an extended period of 48 hours. The resulting N-benzyl quinolinium salts are then isolated by inducing precipitation, often by cooling the reaction mixture and adding a solvent like ethyl acetate (B1210297) (EtOAc), followed by filtration figshare.com.

Table 1: Examples of "One-Pot" Synthesis Strategies for this compound Derivatives

| Derivative | Reactants | Solvent | Temperature | Time | Yield (approx.) | Isolation/Purification Method |

| Benzyl Quinolinium Chloride Derivative (BQD) | Quinoline, Benzyl Chloride | Ethanol | 90°C (Step 1), 130°C (Step 2) | 24h (Step 1), 8h (Step 2) | 52.1% (overall crude BQD from 80 mmol starting materials) | Filtration of crude product; Recrystallization (e.g., MeOH/Acetone (B3395972) 1:1); Silica gel column chromatography onepetro.orgonepetro.orgresearchgate.net |

| N-benzyl quinolinium salt | Quinoline derivative, Benzyl Bromide | Acetonitrile | 80°C | 48h | Not specified | Precipitation (e.g., with EtOAc), Filtration, Washing (e.g., with EtOAc) figshare.com |

Purification and Isolation Techniques for this compound and its Derivatives

Effective purification and isolation are crucial for obtaining pure this compound compounds and their derivatives, ensuring their intended properties and applications. Several techniques are commonly employed:

Recrystallization: This is a widely used method for purifying solid organic compounds. For BQD, recrystallization from a mixture of methanol (B129727) and acetone (1:1, V/V) has been reported to yield orange crystals onepetro.orgonepetro.org.

Column Chromatography: Silica gel column chromatography is an effective technique for separating and isolating specific derivatives, such as BQD, from reaction mixtures containing byproducts and unreacted starting materials researchgate.net.

Precipitation and Filtration: Many this compound salts are isolated by inducing precipitation from the reaction solvent. This often involves cooling the reaction mixture and then adding a less polar solvent (e.g., ethyl acetate, diethyl ether) in which the desired salt is insoluble. The resulting solid precipitate is then collected by filtration and washed with appropriate solvents to remove soluble impurities figshare.comgoogle.com. For instance, N-benzyl quinolinium salts synthesized in acetonitrile can be precipitated by adding ethyl acetate, filtered, and washed figshare.com. Similarly, precipitation with diethyl ether, followed by washing with a chloroform/ether mixture, has been used for related quinoline oligomers google.com.

Azeotropic Distillation: In general, for quaternary ammonium salts, azeotropic distillation with solvents like benzene (B151609) can be utilized to remove water from aqueous solutions. This process leaves the salt behind, although care must be taken as non-volatile impurities can also be concentrated google.com.

Aliphatic Amine Precipitation: A method for isolating water-soluble quaternary ammonium salts from aqueous solutions involves the addition of water-miscible aliphatic amines. These amines can cause the quaternary ammonium salt to precipitate. Ensuring complete removal of the amine is important for obtaining a colorless product google.com.

Soxhlet Extraction: In some instances, isolation may involve techniques such as Soxhlet extraction using a solvent like glacial acetic acid, followed by solvent evaporation and precipitation of the product with water google.com.

Reactivity and Mechanistic Studies of 1 Benzylquinolinium

Fundamental Organic Reactions

Oxidation Reactions and Product Characterization

1-Benzylquinolinium can undergo oxidation reactions, typically targeting the nitrogen atom or the aromatic rings. The nature of the oxidation products depends significantly on the oxidizing agent and reaction conditions employed.

N-Oxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), commonly leads to the formation of the corresponding N-oxide, this compound N-oxide. This transformation involves the addition of an oxygen atom to the nitrogen center.

Ring Cleavage: Under more vigorous oxidative conditions, such as those employing potassium permanganate, the quinoline (B57606) ring system can be susceptible to cleavage, yielding smaller, oxidized fragments.

Characterization of the oxidation products is typically achieved through standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structural changes, particularly the addition of oxygen to the nitrogen. Mass spectrometry is used to confirm the molecular weight and elemental composition of the oxidized species.

Data Table 3.1.1: Oxidation Reactions of this compound

| Oxidizing Agent | Reaction Conditions | Primary Product(s) | Characterization Methods | Citation(s) |

| m-CPBA | Mild conditions, organic solvent | This compound N-oxide | ¹H NMR, ¹³C NMR, MS | operachem.com, |

| KMnO₄ | Vigorous conditions, aqueous/organic mixture | Ring cleavage products (various) | GC-MS, NMR | operachem.com |

Reduction Reactions and Dihydroquinolinium Formation

The reduction of this compound primarily involves the addition of hydrogen equivalents to the quinolinium ring, leading to the formation of dihydroquinolinium species. The regioselectivity of the reduction, determining the position of the added hydrogen atoms, is influenced by the reducing agent and reaction parameters.

Dihydroquinolinium Formation: Treatment with common reducing agents like sodium borohydride (B1222165) (NaBH₄) in protic solvents (e.g., ethanol) typically results in the formation of 1-benzyl-1,2-dihydroquinoline. This is a common pathway for the reduction of pyridinium (B92312) and quinolinium salts.

Alternative Reduction Pathways: Stronger reducing agents or catalytic hydrogenation under specific conditions can lead to different dihydro isomers or even complete reduction of the quinoline ring, potentially including debenzylation.

Data Table 3.1.2: Reduction Reactions of this compound

| Reducing Agent | Reaction Conditions | Primary Product(s) | Citation(s) |

| NaBH₄ | Ethanol (B145695), room temperature | 1-Benzyl-1,2-dihydroquinoline | |

| Catalytic H₂ | Various catalysts (e.g., Pd/C), pressure, temp. | Dihydroquinolinium isomers, debenzylation |

Role in Catalytic Transformations

Phase-Transfer Catalysis (PTC)

This compound salts, particularly their chloride or bromide forms, are recognized for their utility as phase-transfer catalysts (PTCs). PTC is a technique that facilitates reactions between reactants located in different, immiscible phases (typically aqueous and organic) by transferring one of the reactants across the phase boundary.

Mechanism of Phase-Transfer Catalysis by this compound

The mechanism by which this compound acts as a PTC involves the following key steps:

Ion Pair Formation: In the aqueous phase, the positively charged this compound cation (Q⁺) forms a lipophilic ion pair with a reactive anion (e.g., hydroxide, cyanide, halide) present in the aqueous phase.

Phase Transfer: Due to the presence of the relatively lipophilic benzyl (B1604629) group, this Q⁺-anion ion pair exhibits sufficient solubility in the organic phase to migrate across the interface.

Reaction: Once in the organic phase, the transferred anion, now less solvated and more "naked," is highly reactive and can readily react with an organic substrate dissolved in the organic phase.

Catalyst Regeneration: After the reaction, the this compound cation pairs with the leaving group anion from the organic substrate. This Q⁺-leaving group ion pair then migrates back to the aqueous phase or the interface, where the cycle can repeat.

The effectiveness of this compound as a PTC stems from its ability to shuttle anions between phases, thereby increasing their effective concentration and reactivity in the organic medium. The positively charged quinolinium core and the hydrophobic benzyl substituent are crucial for this process operachem.comsmolecule.combiomedres.usresearchgate.netbiomedres.us.

Scope and Limitations in Organic Reactions

This compound demonstrates broad applicability as a phase-transfer catalyst in a variety of organic transformations. Its utility is particularly noted in reactions requiring nucleophilic attack by anions that are poorly soluble in organic solvents.

Applications:

Alkylation Reactions: It efficiently catalyzes the O-alkylation of phenols and the C-alkylation of active methylene (B1212753) compounds (e.g., malonates) with alkyl halides.

Nucleophilic Substitutions: Reactions such as cyanation (e.g., with alkali metal cyanides) and halogen exchange are effectively promoted.

Other Transformations: It has also been employed in acylations, oxidations, and reductions under PTC conditions. For example, it has been used in the sulfenylation of β-keto sulfoxides smolecule.com.

Limitations:

Catalyst Decomposition: At elevated temperatures or under strongly basic conditions, quaternary ammonium (B1175870) salts like this compound can undergo Hofmann elimination or other decomposition pathways, reducing their catalytic activity and potentially contaminating the product wikipedia.org.

Substrate Sterics: Sterically hindered organic substrates may react more slowly or require more forcing conditions, potentially exacerbating catalyst decomposition issues.

Reaction Specificity: While versatile, its efficiency can vary depending on the specific reaction, solvent system, and concentrations of reactants and catalyst.

Heterogeneous versus Homogeneous Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a technique that facilitates reactions between reactants located in different immiscible phases, typically aqueous and organic. A phase-transfer catalyst functions by transporting a reactant (often an anion) from one phase to another, thereby accelerating the reaction wikipedia.orgbiomedres.usprinceton.edufzgxjckxxb.com. While specific comparative studies detailing this compound's performance in both heterogeneous and homogeneous PTC systems are not extensively detailed in the provided search results, the general principles of PTC apply. Quaternary ammonium salts like this compound are known to effectively solubilize ionic reactants into organic phases, enhancing reaction rates and enabling reactions that would otherwise be slow or impossible wikipedia.orgbiomedres.usprinceton.edu. The choice between heterogeneous or homogeneous PTC often depends on the catalyst's solubility and the reaction conditions, with heterogenized catalysts offering advantages in terms of recyclability and ease of separation wikipedia.orgbiomedres.us.

Organocatalysis

This compound has garnered attention for its utility in organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions beilstein-journals.orgscienceopen.combeilstein-journals.org.

This compound as a Molten Salt Catalyst

This compound chloride (BQC) has been identified as a molten salt catalyst, functioning effectively in aqueous media under environmentally friendly conditions researchgate.net. As a molten salt, BQC exhibits properties that make it suitable for catalysis, likely due to its ionic nature and potential for aggregation, which can influence its catalytic activity researchgate.net. Its preparation is described as straightforward, and it has demonstrated recyclability for multiple reaction cycles researchgate.net.

Applications in Multicomponent Reactions (e.g., Spiro-4H-pyran and 4H-pyran Derivatives Synthesis)

This compound chloride (BQC) has been successfully employed as a catalyst in one-pot, three-component reactions for the synthesis of spiro-4H-pyran and 4H-pyran derivatives researchgate.net. These compounds are of significant interest due to their substantial biological and pharmaceutical activities researchgate.netresearchgate.net. The catalytic system utilizing BQC offers several advantages, including high efficiency, reduced reaction times, simplicity, ease of separation, and catalyst recyclability researchgate.net. The reactions typically involve active carbonyl compounds and other suitable reactants to construct the complex heterocyclic frameworks researchgate.netresearchgate.netnih.gov.

Table 1: Applications of this compound Chloride (BQC) in Multicomponent Reactions

| Reaction Type | Target Products | Key Advantages | References |

| One-pot, three-component reaction | Spiro-4H-pyran and 4H-pyran derivatives | Environmentally friendly conditions, high efficiency, short reaction duration, simple separation, catalyst recyclability, commercially available starting materials. | researchgate.net |

| Multicomponent synthesis | Spiro-4H-pyran derivatives | High efficiency, mild reaction conditions, environmentally benign methodology, short reaction time. | researchgate.net |

| Multicomponent reaction (sequential) | Spiro-4H-pyran derivatives (incorporating pyran, pyridine, triazine scaffolds) | High efficiency, safe solvents, no toxic catalysts, high atomic economy, excellent chemoselectivity. | nih.gov |

Photoinduced Catalytic Processes

While the direct involvement of this compound in photoinduced catalytic processes is not explicitly detailed in the provided snippets, quinolinium salts, in general, can participate in photoredox catalysis or act as substrates in light-mediated transformations mdpi.comresearchgate.netsnnu.edu.cnnih.govbeilstein-journals.orgmdpi.com. For instance, N-benzyl quinolinium salts have been studied in photoredox-catalyzed reactions, though one example showed a significant loss in yield and diastereoselectivity compared to other quinolinium salts mdpi.comresearchgate.net. The broader field of visible light-induced transition metal catalysis and enantioselective photocatalysis is rapidly advancing, with quinolinium derivatives potentially finding roles in such systems snnu.edu.cnnih.govbeilstein-journals.orgmdpi.com.

Nucleophilic Dearomatization of Quinolinium Salts

Nucleophilic dearomatization is a powerful strategy for transforming planar aromatic systems into three-dimensional structures, and quinolinium salts are key substrates in this area acs.orgnih.govmdpi.com. This compound, as a substituted quinolinium salt, can undergo such reactions. These processes typically involve the addition of a nucleophile to the electron-deficient quinolinium ring, leading to the disruption of aromaticity and the formation of dihydroquinoline derivatives acs.orgnih.govmdpi.com.

Research has explored various nucleophiles, including silyl (B83357) ketene (B1206846) acetals and silyl ketene thioacetals, in the dearomatization of quinolinium salts, often catalyzed by chiral organocatalysts to achieve enantioselectivity nih.govmdpi.com. For example, reactions involving quinolinium salts and silyl ketene acetals, catalyzed by chiral oligotriazoles, have yielded 1,2-dihydroquinolines with good regioselectivity and enantiomeric excess (ee) mdpi.com. Hydride addition to quinolinium salts is another established method for dearomatization, leading to 1,2-dihydroquinoline (B8789712) derivatives acs.orgnih.gov. The presence of the N-benzyl group on the quinolinium salt can influence the reactivity and selectivity of these dearomatization processes mdpi.comresearchgate.net.

Table 2: Nucleophilic Dearomatization of Quinolinium Salts

| Nucleophile/Reagent | Quinolinium Salt Type | Catalyst/Conditions | Product Type | Key Features | References |

| Silyl ketene acetals | Quinolinium salts | Chiral oligotriazole catalyst | 1,2-Dihydroquinolines | Good regioselectivity, enantioselectivity up to 84% ee observed with specific nucleophiles. | mdpi.com |

| Hydrosilanes | Isoquinolinium salts | Metal-free conditions | 3-(2-aminomethyl)aryl quinolines | Cascade reaction, mild conditions, good yields. Mechanism involves dearomative hydride transfer. | nih.gov |

| Hydride donors (e.g., PhSiH3) | Quinolinium salts | Metal-free conditions | 1,2-Dihydroquinolines | Fowler's method; initial formation of N-carbomethoxypyridinium salt followed by hydride reduction. | acs.orgnih.gov |

| Imines | N-benzyl quinolinium salt | Photoredox conditions (Ir photocatalyst) | Bridged 1,3-diazepanes | One example reported; significant loss in yield and diastereoselectivity compared to other quinolinium salts. | mdpi.comresearchgate.net |

Compound List

this compound

this compound chloride (BQC)

Quinoline

Benzyl chloride

Spiro-4H-pyran derivatives

4H-pyran derivatives

Spiro-2-amino-3-cyano-4H-pyrans

2-amino-3-cyano-4H-pyrans

N-carbomethoxy-1,2-dihydropyridine

Pyridine

Isoquinoline

Silyl ketene acetals

Silyl ketene thioacetals

1,2-Dihydroquinolines

3-(2-aminomethyl)aryl quinolines

Imines

Bridged 1,3-diazepanes

Reissert-Type Additions

Reissert-type reactions are a well-established class of transformations involving quinolines and their derivatives, leading to the formation of 1-acyl-2-cyano-1,2-dihydroquinolines, commonly known as Reissert compounds wikipedia.org. While the classical Reissert reaction involves quinoline itself, N-alkylated quinolinium salts, including this compound, can also participate in analogous reactions. These reactions typically involve nucleophilic addition to the C2 or C4 position of the quinolinium ring, often followed by further transformations.

Research has explored the dearomatization of quinolinium salts through Reissert-type additions of nucleophiles like silyl ketene acetals, catalyzed by chiral organocatalysts. These reactions can lead to enantiomerically enriched 1,4-dihydropyridine (B1200194) derivatives, highlighting the potential for stereoselective synthesis mdpi.commdpi.com. For instance, studies have shown that N-benzylquinolinium salts can undergo Reissert-type additions with silyl ketene acetals, yielding functionalized dihydroquinolines with controlled regioselectivity acs.org.

Trapping of Ammonium Ylides with N-Alkylquinolinium Salts

N-alkylquinolinium salts, including this compound, have been effectively employed in three-component reactions involving the trapping of ammonium ylides acs.orgnih.govacs.org. In these methodologies, ammonium ylides, often generated in situ from diazo compounds and amines, act as transient nucleophilic intermediates. They can be trapped by electrophiles with polarized electron-deficient double bonds, such as quinolinium salts, through nucleophilic addition acs.org.

These reactions have been developed as Pd(II)-catalyzed three-component processes, yielding polyfunctional polycyclic tetrahydroquinolines or 4-substituted 1,4-dihydroquinolines in excellent yields, often exceeding 89%, with high regioselectivities and moderate to good diastereoselectivities (up to 95:5 dr) under mild conditions acs.orgnih.govacs.org. The regioselectivity of these additions, typically favoring the C4 position, can be rationalized by considering non-covalent interactions such as hydrogen bonding and π–π stacking between the ammonium ylide and the quinolinium ion, which stabilize the transition state leading to specific isomers acs.org.

Table 1: Representative Three-Component Reactions of N-Alkylquinolinium Salts with Ammonium Ylides

| N-Alkylquinolinium Salt | Ammonium Ylide Precursor | Catalyst | Reaction Conditions | Product Type | Yield (%) | Diastereomeric Ratio (dr) |

| N-Alkylquinolinium salt | Diazo compound/Amine | Pd(II) | Mild conditions | Tetrahydroquinolines, Dihydroquinolines | 89–99, 89–98 | Moderate to good (up to 95:5) |

Radical-Based Transformations Involving this compound

This compound salts can also participate in radical-based transformations. Studies have investigated the reaction of quinolinium ions with reducing agents like borohydrides. For example, the reactions of this compound ions with alkaline solutions of BH4⁻ have been studied, where the quinolinium ions initially undergo reversible nucleophilic addition, followed by slower reduction to dihydroquinolines researchgate.net.

Photoredox catalysis has also emerged as a powerful tool for radical transformations involving azaarene N-oxides and related species. While direct radical transformations of this compound itself are less extensively detailed in the provided snippets, related quinolinium systems have been shown to participate in radical chemistry. For instance, N-benzyl quinolinium salts have been used in visible-light-catalyzed reactions, where they can undergo C-H functionalization via radical pathways rsc.orgresearchgate.net. These reactions often involve the generation of radical species, which are then trapped or undergo further transformations.

C-H Functionalization Strategies with N-Benzylquinolinium Salts

The field of C-H functionalization has seen significant advancements, and quinolinium salts, including N-benzylquinolinium derivatives, are increasingly being explored as substrates. C-H activation strategies aim to directly convert inert C-H bonds into functionalized C-X bonds, offering more atom-economical and efficient synthetic routes nih.govumich.eduwikipedia.orguri.edumdpi.com.

Research has demonstrated that N-benzylquinolinium salts can undergo C-H functionalization reactions. For example, visible-light-catalyzed aerobic oxidation reactions have been reported for N-benzylquinolinium salts, leading to the formation of quinolin-2-ones through C4-selective oxidation rsc.org. This process involves the generation of α-carbon radicals, which are subsequently trapped by oxygen. The benzyl group on the nitrogen atom plays a role in directing or influencing the reactivity of these systems rsc.orgresearchgate.net.

Furthermore, studies on related quinolinium systems indicate that C-H functionalization can occur at various positions of the quinoline ring, often guided by directing groups or specific catalytic systems acs.orgnih.govmdpi.comrsc.org. While specific examples detailing the C-H functionalization of the benzyl group itself are not explicitly detailed in the provided search results, the general framework of C-H activation applied to N-benzylquinolinium salts suggests potential for functionalizing both the quinoline core and, under appropriate conditions, the benzyl substituent.

Table 2: C-H Functionalization Reactions Involving N-Benzylquinolinium Salts

| Substrate | Reaction Type | Catalyst/Conditions | Product Type | Yield (%) | Notes |

| N-Benzylquinolinium | Visible-light-catalyzed aerobic oxidation | Ru(bpy)₃Cl₂, DABCO, Air, Blue LED | Quinolin-2-ones | 75-88 | C4-selective oxidation |

| N-Benzylquinolinium | Visible-light-catalyzed oxidation | Eosin Y, Air | Isoquinoline-1-ones | N/A | ortho C–H oxidation of N-alkyliminiums |

| N-Benzylquinolinium | C-H Thiolation | Phth-SPh, DCE, 100 °C | Thiolated products | 90 | One-pot gram-scale synthesis |

Compound List

this compound

Quinoline

Quinaldic acid

1-acyl-2-cyano-1,2-dihydroquinolines (Reissert compounds)

N-alkylquinolinium salts

Ammonium ylides

Tetrahydroquinolines

1,4-Dihydroquinolines

Isoquinolinium salts

Silyl ketene acetals

1,2-Dihydroquinolines

Quinolin-2-ones

Isoquinoline-1-ones

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT Analysis)

NMR spectroscopy is a cornerstone for confirming the structure of organic molecules, providing detailed information about the arrangement of atoms and their connectivity.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1-Benzylquinolinium chloride typically reveals a complex spectrum due to the numerous aromatic and aliphatic protons. Studies have reported distinct signals corresponding to the different proton environments within the molecule. For instance, in D₂O, ¹H NMR spectra show characteristic signals: a doublet at approximately 9.23 ppm (assigned to Hₐ), another doublet at 9.01 ppm (H<0xE2><0x82><0x99>), a multiplet around 8.18 ppm (H<0xE1><0xB5><0xA8>), a doublet of doublets at 7.95 ppm (H<0xE1><0xB5><0x97>), a triplet at 7.78 ppm (H<0xE2><0x82><0x91>), and doublet signals in the range of 7.20-7.29 ppm for the remaining aromatic protons of the quinoline (B57606) and benzyl (B1604629) moieties researchgate.netresearchgate.net. These assignments are crucial for confirming the presence and position of the benzyl group on the quinolinium nitrogen.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by identifying the different carbon environments. The ¹³C NMR spectrum of this compound chloride typically exhibits signals corresponding to the aromatic carbons of both the quinoline and benzyl rings, as well as the methylene (B1212753) carbon (CH₂) connecting the benzyl group to the quinolinium nitrogen. Specific assignments have identified the methylene carbon (C₁) at approximately 60.82 ppm. Aromatic carbons of the quinoline ring have been reported in the range of 121.65 ppm to 148.96 ppm, with specific signals attributed to C₄, C₁₅, and C₁₆ researchgate.netresearchgate.net. DEPT (Distortionless Enhancement by Polarization Transfer) analysis can further differentiate between CH₃, CH₂, CH, and quaternary carbons, providing more precise structural confirmation researchgate.netresearchgate.net.

¹H NMR Data for this compound Chloride:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Solvent |

| Hₐ | 9.23 | d | J = 5.8 | D₂O |

| H<0xE2><0x82><0x99> | 9.01 | d | J = 8.0 | D₂O |

| H<0xE1><0xB5><0xA8> | 8.18 | m | - | D₂O |

| H<0xE1><0xB5><0x97> | 7.95 | dd | J = 10.8, 8.7 | D₂O |

| H<0xE2><0x82><0x91> | 7.78 | t | J = 7.4 | D₂O |

| H<0xE2><0x82><0x93> | 7.29 | d | J = 5.1 | D₂O |

| H<0xE2><0x82><0x94> | 7.20 | d | - | D₂O |

¹³C NMR Data for this compound Chloride:

| Carbon Assignment | Chemical Shift (ppm) | Notes |

| C₁ (of CH₂) | 60.82 | Aliphatic methylene carbon |

| C₁₆ | 148.96 | Aromatic carbon of quinoline ring |

| C₁₅ | 148.39 | Aromatic carbon of quinoline ring |

| C₄ | 121.65 | Aromatic carbon of quinoline ring |

| Other aromatic C | 113.44, 86.39, 57.08, 47.49 | Aromatic carbons of quinoline/benzyl rings |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry, LC-HRMS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound, aiding in its identification and purity assessment.

Electron Ionization Mass Spectrometry (EI-MS): Under Electron Ionization (EI) conditions, this compound chloride typically exhibits a molecular ion peak (M⁺) corresponding to the mass of the cation and a counterion, or fragmentation patterns. For the cation C₁₆H₁₄N⁺, the mass is approximately 220.11 Da. In EI-MS, a peak at m/z 255.2 has been observed, which likely corresponds to the molecular ion of the salt (cation + chloride anion) researchgate.net.

High-Resolution Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry (HRMS), particularly using Electrospray Ionization (ESI) in positive mode (ESI+), provides highly accurate mass measurements, allowing for the determination of the elemental composition. HRMS has confirmed the presence of the this compound cation with a measured monoisotopic mass of 220.1199 Da nih.gov. For example, the [M+H]⁺ adduct has been precisely measured, confirming the molecular formula C₁₆H₁₄N⁺.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS combines the separation power of liquid chromatography with the high mass accuracy of HRMS. This technique is invaluable for analyzing complex mixtures, identifying impurities, or characterizing reaction products derived from this compound. It allows for the detection and precise mass determination of the intact this compound cation or its fragments, providing both qualitative and quantitative information.

Mass Spectrometry Data for this compound:

| Ion Type/Adduct | m/z Value | Method/Conditions |

| M⁺ (salt) | 255.2 | EI (70 eV) |

| [M+H]⁺ (cation) | 221.1199009 | ESI-QTOF |

| [M+H]⁺ (cation) | 220.2885 | HRMS (ESI+) |

| Fragment ion | 91.054227 | ESI-QTOF |

| Fragment ion | 92.062052 | ESI-QTOF |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy provide information about the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies.

The FT-IR spectrum of this compound chloride exhibits characteristic absorption bands associated with its aromatic and aliphatic components. Strong absorption bands are typically observed for aromatic C-H stretching vibrations in the region of 3031-3059 cm⁻¹. The presence of the methylene group (CH₂) connecting the benzyl moiety to the quinolinium nitrogen is indicated by aliphatic C-H stretching vibrations around 2923 and 2848 cm⁻¹. Multiple bands in the fingerprint region, such as those between 1450-1650 cm⁻¹, correspond to C=C stretching vibrations within the aromatic quinoline and benzene (B151609) rings. Bending vibrations of aromatic C-H bonds are also evident, typically found in the 700-850 cm⁻¹ range researchgate.netresearchgate.netmdpi.com. The broad absorption at 3453 cm⁻¹ is often attributed to O-H stretching from absorbed moisture, common in hygroscopic salts researchgate.netresearchgate.net.

FT-IR Data for this compound Chloride:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3453 | O-H stretching (from absorbed moisture/water) | Broad |

| 3059, 3031 | Aromatic C-H stretching | - |

| 2923, 2848 | CH₂ stretching (aliphatic) | m |

| 1620, 1585, 1526, 1491 | C=C stretching (aromatic ring) | m, s, m, m |

| 818, 775, 718 | C-H bending (aromatic) | - |

Electrochemical Techniques

Electrochemical methods are employed to study the behavior of this compound, particularly in applications such as corrosion inhibition, where its interaction with metal surfaces is critical.

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox properties of electroactive species. While specific CV data for this compound itself is not extensively detailed in the provided snippets, CV is a standard method used to assess the electrochemical behavior of corrosion inhibitors, often revealing information about their adsorption and electron transfer processes on metal surfaces ohiolink.edu. The potential range and scan rates used in CV studies for similar compounds typically range from -200 mV to +200 mV versus the open circuit potential (OCP) at scan rates of 0.5 mV/s doi.org.

Electrochemical Impedance Spectroscopy (EIS) provides insights into the kinetics of electrochemical reactions and the nature of the interface between an electrode and an electrolyte. It is widely used to evaluate the performance of corrosion inhibitors. EIS measurements for this compound chloride have been reported in acidic media, such as 15% HCl. For instance, at a concentration of 37 mM in 15% HCl at 20°C, this compound chloride demonstrated an inhibition efficiency (Z) of 94.6% ijcsi.pro. EIS studies typically involve applying a small alternating current (AC) amplitude (e.g., 10 mV) over a broad frequency range (e.g., 100 kHz to 0.01 Hz) to capture various electrochemical processes doi.org.

Electrochemical Impedance Spectroscopy (EIS) Data for this compound Chloride:

| Concentration | Medium | Temperature (°C) | Inhibition Efficiency (Z, %) | Notes |

| 37 mM | 15% HCl | 20 | 94.6 | EIS data |

Potentiodynamic Polarization (PDP) measurements are used to study the kinetics of anodic and cathodic corrosion reactions. By sweeping the potential and measuring the resulting current, information about the corrosion rate, corrosion potential, and the mechanism of inhibition can be obtained. For this compound chloride, PDP studies have indicated that it acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions researchgate.netscirp.orgimist.ma. These measurements typically involve a potential range from -200 mV to +200 mV versus the OCP at a scan rate of 0.5 mV/s doi.org. The adsorption of such inhibitors on metal surfaces often follows isotherms like the Langmuir isotherm, suggesting a strong interaction and the formation of a protective film researchgate.net.

Compound List:

this compound chloride (BQC)

Benzyl chloride

Quinoline

this compound (cation)

this compound chloride derivative (BQD)

[BzPy]⁺ (Benzyl pyridinium)

[BzQl]⁺ (Benzyl quinolinium)

[BzPy]₂[Co(NCS)₄]

[BzQl]₂[Co(NCS)₄]

Ciprofloxacin (CP5)

N-Benzylquinolinium Chloride (BQC)

N-Benzylquinolinium Chloride Derivative (BQD)

1-benzyl-quinolinium chloride

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are crucial for understanding the morphology, particle size, and surface characteristics of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition profile of this compound. TGA studies on this compound chloride (BQC) have identified three primary thermal degradation stages researchgate.net. An initial minor weight loss, approximately 3.5%, is observed up to around 147 °C, which is attributed to the evaporation of water and moisture from the sample, indicating reasonable stability at lower temperatures researchgate.net. The analysis suggests that the catalyst remains stable under these conditions. Further stages of decomposition occur at higher temperatures, reflecting the breakdown of the organic structure. The thermogram provides critical information about the temperature limits for handling and processing the compound.

Elemental Analysis (CHN)

Elemental analysis, specifically Carbon, Hydrogen, and Nitrogen (CHN) analysis, provides quantitative data on the elemental composition of this compound. For this compound chloride (BQC), CHN analysis has reported values such as 6.11% nitrogen, 69.92% carbon, and 5.79% hydrogen researchgate.net. These experimental percentages are reported to align closely with the theoretically calculated values for the prepared catalyst, confirming the compound's stoichiometry and purity. Deviations from theoretical values can indicate the presence of impurities or variations in the crystalline structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity and quantifying the content of this compound. HPLC is utilized with UV detection, typically at 214 nm, to determine purity as a percentage of peak areas relative to the total peak areas in the chromatogram google.com. This technique is essential for quality control, ensuring that the synthesized compound meets required purity standards before its use in further applications or research. The ability to separate and detect this compound from potential byproducts or starting materials makes HPLC indispensable for accurate content determination.

Theoretical and Computational Investigations of 1 Benzylquinolinium Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone in understanding the electronic structure and reactivity of molecules like 1-Benzylquinolinium derivatives. These calculations provide fundamental insights into how these compounds interact with surfaces and their inherent chemical properties.

Electronic Structure and Reactivity Descriptors

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine key electronic properties. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them (ΔE), ionization potential, electron affinity, and other reactivity descriptors.

HOMO/LUMO Energies : The HOMO energy is indicative of a molecule's electron-donating ability, crucial for adsorption onto metal surfaces. Higher HOMO values generally suggest better electron-donating capacity and potentially stronger adsorption. The LUMO energy reflects the molecule's electron-accepting ability. The HOMO-LUMO gap (ΔE) is related to the molecule's stability and reactivity; a smaller gap often implies higher reactivity and better inhibition performance. For instance, studies on related quinoxaline (B1680401) compounds have calculated these parameters to assess their potential applications researchgate.net. Similarly, investigations into other organic inhibitors have shown that higher HOMO energies correlate with enhanced electron-donating capabilities, facilitating adsorption onto metal surfaces arabjchem.org. Theoretical chemical parameters like HOMO, LUMO, and their energy difference have also been calculated for related compounds to understand their adsorption behavior doi.org.

Reactivity Descriptors : Beyond frontier molecular orbitals, DFT can compute parameters such as electronegativity, hardness, softness, nucleophilicity, and electrophilicity. These descriptors help predict specific reaction pathways and the molecule's propensity to interact with metal surfaces through electron donation or acceptance. For example, the calculation of chemical reactivity descriptors, frontier molecular orbitals, and molecular electrostatic potential has been employed to understand the inhibitory efficiency of thiosemicarbazone derivatives imist.ma.

Adsorption Behavior and Energetics (e.g., Langmuir Adsorption Isotherm)

The adsorption of this compound derivatives onto metal surfaces is a critical aspect of their function as corrosion inhibitors. Computational methods, particularly DFT, are used to predict and quantify this adsorption process.

Adsorption Isotherms : Experimental and computational studies frequently indicate that the adsorption of benzyl (B1604629) quinolinium chloride derivatives (like BQD) and related compounds onto metal surfaces, such as steel, often follows the Langmuir adsorption isotherm imist.maresearchgate.netresearchgate.netcolab.wsekb.egresearchgate.netsci-hub.se. This model assumes that adsorption occurs on a finite number of identical sites and that each site can only hold one adsorbate molecule, forming a monolayer.

Adsorption Energetics : DFT calculations provide crucial energetic parameters that quantify the strength and nature of adsorption.

Standard Free Energy of Adsorption (ΔGads) : This parameter indicates the spontaneity and stability of the adsorption process. Negative ΔGads values signify spontaneous adsorption. Values around -20 kJ/mol typically suggest physisorption, while values more negative than -40 kJ/mol often indicate chemisorption. Mixed adsorption (both physical and chemical) can occur in the range of -20 to -40 kJ/mol imist.mamdpi.com. For N-Benzylquinolinium Chloride (BQC) derivatives, a standard free energy of adsorption of -54.48 kJ/mol was reported, strongly indicating chemisorption researchgate.netresearchgate.net.

Adsorption Equilibrium Constant (Kads) : Derived from isotherm models, Kads reflects the strength of adsorption. Higher Kads values indicate stronger adsorption mdpi.com.

Adsorption Energy (Eads) : Molecular simulations and DFT can also directly calculate adsorption energies. These values quantify the energy released or absorbed when a molecule adsorbs onto a surface. A more negative Eads signifies stronger binding mdpi.com. For instance, one study reported an adsorption energy of -1583.7 kcal/mol for a related inhibitor on an Fe(110) surface researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing researchers to visualize and analyze the interactions between inhibitor molecules and metal surfaces at the atomic level over time.

Interfacial Interactions and Adsorption Mechanisms

Adsorption Configuration : MD simulations can illustrate whether molecules adsorb in a planar or perpendicular orientation, which significantly impacts surface coverage and protection efficiency. Studies have shown that molecules can adsorb in a planar position on metal surfaces, contributing to effective surface coverage researchgate.netmdpi.com.

Binding and Adsorption Energies : While DFT often provides more precise energetic values, MD simulations can also estimate binding and adsorption energies, offering complementary insights into the strength of interaction between the inhibitor and the metal surface mdpi.commuc.edu.ps. These simulations can help identify the most stable adsorption configurations.

Interfacial Phenomena : MD simulations can model complex interfacial phenomena, such as the formation of protective films and the interaction of inhibitor molecules with corrosive species at the interface, providing a dynamic view of the inhibition process researchgate.netresearchgate.net.

Synergistic Effects in Multi-Component Systems

Computational methods, including MD, can also be employed to investigate synergistic effects when this compound derivatives are used in combination with other substances, such as salts or other organic molecules.

Studies have explored the synergistic inhibition between compounds like Benzyl quinolinium chloride derivative (BQD) with additives such as paraformaldehyde (PFA) and potassium iodide (KI). These combinations have shown enhanced corrosion inhibition performance compared to individual components, suggesting that computational modeling can help predict and optimize such synergistic interactions researchgate.netresearchgate.net.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry, particularly DFT, plays a vital role in establishing Structure-Activity Relationships (SAR) for this compound derivatives. By correlating molecular structure with observed properties (like corrosion inhibition efficiency), researchers can design more effective inhibitors.

QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models, often built using DFT-derived descriptors, can predict the activity of new, un-synthesized compounds based on their structures. This approach accelerates the discovery and design of novel, efficient corrosion inhibitors frontiersin.org.

Advanced Applications in Chemical Sciences

Role in Heterocyclic Compound Synthesis

1-Benzylquinolinium serves as a valuable component in modern organic synthesis, contributing to the construction of diverse molecular frameworks. Its reactivity and structural features make it an attractive starting material or intermediate for creating more complex organic molecules.

Precursor in Synthesis of Diverse Organic Molecules

As a versatile chemical reagent, this compound functions as a key intermediate in the synthesis of a wide array of organic compounds. Its structure allows for further functionalization and modification, enabling the production of various organic small molecules, polymers, and dyes watson-int.comzhiwechemtech.com. In the pharmaceutical sector, it acts as a crucial building block for synthesizing pharmacologically active compounds, including potential antibiotics, anticancer drugs, and antiviral agents watson-int.comontosight.ai. Its utility extends to the creation of agrochemicals as well zhiwechemtech.com.

Building Block for Complex Architectures

The inherent reactivity of this compound, particularly its quinolinium moiety, makes it amenable to transformations that lead to complex molecular architectures. Nucleophilic dearomatization reactions involving N-benzyl quinolinium salts, for instance, are powerful strategies for accessing three-dimensional scaffolds from planar aromatic precursors mdpi.com. These reactions can yield complex dihydroazaarenes, which are recognized as valuable building blocks for constructing intricate molecular structures mdpi.comacs.org. The compound's ability to participate in such synthetic pathways underscores its role in generating molecular diversity and advanced chemical frameworks mdpi.comnih.govwikipedia.org.

Corrosion Inhibition

This compound and its derivatives have emerged as effective corrosion inhibitors, particularly in acidic environments. Their performance is attributed to their ability to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive processes.

Mechanism of Corrosion Inhibition by this compound and its Derivatives

The primary mechanism by which this compound and its derivatives inhibit corrosion involves adsorption onto the metal surface. This adsorption can occur through a combination of physical and chemical interactions, forming a protective film that impedes both anodic and cathodic reactions researchgate.netresearchgate.netmdpi.comgssrr.org. The process often follows the Langmuir adsorption isotherm model, suggesting a monolayer formation on the metal surface researchgate.netresearchgate.netmdpi.com. Chemical adsorption, particularly chemisorption, is indicated by a strong interaction between the inhibitor molecules and the metal, often involving electron transfer and the formation of coordinate bonds researchgate.netmdpi.comresearchcommons.org. This adsorbed layer acts as a physical barrier, reducing the contact between the metal and the corrosive medium mdpi.comresearchcommons.org.

Synergistic Effects with Co-inhibitors

The corrosion inhibition performance of this compound (often in its crude derivative form, BQD) can be significantly enhanced through synergistic effects when combined with other substances. For instance, formulations containing BQD, paraformaldehyde (PFA), and potassium iodide (KI) have demonstrated superior corrosion inhibition effectiveness and temperature stability compared to individual components or commercially available inhibitors spe.orgonepetro.orgonepetro.org. Specifically, BQD in combination with urotropine has shown excellent performance, leading to a substantial reduction in corrosion rates researchgate.net. While PFA generally enhances inhibition, the effect of KI can be dosage-dependent, with positive synergistic effects observed within a certain range onepetro.org. These synergistic mixtures can also offer more environmentally friendly alternatives to commonly used toxic co-inhibitors like propargyl alcohol spe.orgonepetro.org.

Performance Evaluation in Acidic Media (e.g., Hydrochloric Acid)

This compound and its related derivatives exhibit notable performance in protecting metals, especially carbon steel, in acidic media, particularly hydrochloric acid (HCl).

In 1 M HCl, a concentration of 200 mg/L of a related compound (Q235 carbon steel) achieved a high inhibition efficiency of 98.06% researchgate.net.

In 20% HCl, a crude product of benzyl (B1604629) quinolinium chloride derivative (BQD) demonstrated an impressive corrosion inhibition rate of 99.17% at an ultra-low concentration of 0.05% researchgate.net. When combined with urotropine, the corrosion rate was further reduced to 2.87 g⋅m⁻²⋅h⁻¹ researchgate.net.

In 15% HCl, BQD achieved a corrosion rate of 1.98 g m⁻²⋅h⁻¹ at a concentration of 0.744 mmol L⁻¹, with a standard free energy of adsorption of -54.48 kJ mol⁻¹, indicating strong chemisorption researchgate.net.

A synergistic formulation (SIDM) comprising BQD, PFA, and KI showed significant effectiveness in 20 wt% HCl. At 194°F, 0.5 wt% SIDM reduced the corrosion rate of N80 steel to below 0.00564 lbm⋅ft⁻², and at 320°F, 4.0 wt% SIDM resulted in a corrosion rate of 0.0546 lbm⋅ft⁻² spe.orgonepetro.orgonepetro.org.

Purified benzyl quinolinium chloride (BQC) showed an inhibition efficiency of 70–80% in 15 wt% HCl at 194°F, whereas the crude product achieved over 90–95% onepetro.org.

Performance Data in Hydrochloric Acid Media

| Compound/Formulation | Acid Medium (HCl) | Concentration/Dosage | Temperature (°F/K) | Inhibition Efficiency (%) | Corrosion Rate (g⋅m⁻²⋅h⁻¹) | Reference |

| Related Compound (Q235) | 1 M HCl | 200 mg/L | - | 98.06 | - | researchgate.net |

| BQD (crude) | 20% HCl | 0.05% | 363 K | 99.17 | - | researchgate.net |

| BQD + Urotropine | 20% HCl | - | 363 K | - | 2.87 | researchgate.net |

| BQD | 15% HCl | 0.744 mmol L⁻¹ | - | - | 1.98 | researchgate.net |

| SIDM (BQD+PFA+KI) | 20 wt% HCl | 0.5 wt% | 194°F | - | < 0.00564 lbm⋅ft⁻² | spe.orgonepetro.orgonepetro.org |

| SIDM (BQD+PFA+KI) | 20 wt% HCl | 4.0 wt% | 320°F | - | 0.0546 lbm⋅ft⁻² | spe.orgonepetro.orgonepetro.org |

| Purified BQC | 15 wt% HCl | - | 194°F | 70–80 | - | onepetro.org |

| Crude BQC | 15 wt% HCl | - | 194°F | > 90–95 | - | onepetro.org |

Temperature Dependence of Inhibition Efficiency

The effectiveness of organic corrosion inhibitors, including those based on this compound structures, is often influenced by temperature. Research indicates a general trend where the inhibition efficiency of many organic inhibitors tends to decrease as the temperature of the corrosive environment increases acs.orgscirp.org. This phenomenon is often attributed to the weakening of the inhibitor's adsorption onto the metal surface at higher temperatures, leading to a less protective film.

While specific data for this compound chloride in all contexts is varied, studies on related quinolinium compounds, such as ChF and ChA, have shown diminished inhibition performance above 50°C, with efficacies dropping to 77.6% and 79.3% respectively at 80°C researchgate.net. In contrast, 1-benzyl-quinolinium chloride demonstrated a high inhibition efficiency of 95.2% at 60°C in oilfield water doi.org. Furthermore, formulations incorporating benzyl quinolinium chloride derivatives (BQD) have been developed to maintain performance at elevated temperatures. For instance, a specific formulation (SIDM) exhibited a corrosion rate of less than 0.00564 lbm·ft⁻² at 90°C (194°F) and 0.0546 lbm·ft⁻² at 160°C (320°F), although higher concentrations of the formulation were required at the elevated temperature researchgate.netonepetro.org.

Table 1: Temperature Dependence of Corrosion Inhibition Efficiency

| Compound/Formulation | Medium | Temperature (°C) | Inhibition Efficiency (%) | Source |

| 1-benzyl-quinolinium chloride | Oilfield water | 60 | 95.2 | doi.org |

| ChF (related) | - | 50 | 96.9 | researchgate.net |

| ChF (related) | - | 80 | 77.6 | researchgate.net |

| ChA (related) | - | 50 | 99.5 | researchgate.net |

| ChA (related) | - | 80 | 79.3 | researchgate.net |

Note: Data for related compounds (ChF, ChA) are included to illustrate the general trend of decreasing efficiency with temperature, as observed for many organic inhibitors.

Table 2: Performance of BQD-based Corrosion Inhibitor Formulation (SIDM) at Elevated Temperatures

| Formulation (Concentration) | Medium | Temperature (°C) | Corrosion Rate (lbm·ft⁻²) | Source |

| SIDM (0.5 wt%) | 20% HCl | 90 (194°F) | <0.00564 | researchgate.netonepetro.org |

| SIDM (4.0 wt%) | 20% HCl | 160 (320°F) | 0.0546 | researchgate.netonepetro.org |

Note: This table presents corrosion rates, not direct inhibition efficiencies, but illustrates the formulation's performance at higher temperatures. The increased concentration of SIDM at higher temperatures suggests a need to maintain performance under demanding conditions.

Development of Corrosion Inhibitor Formulations

This compound chloride and its derivatives, such as benzyl quinolinium chloride derivative (BQD), are recognized as key components in the development of advanced corrosion inhibitor formulations watson-int.comgoogle.comgoogle.comgoogle.com. These compounds are often integrated into complex mixtures designed for specific aggressive environments, such as those encountered in oil and gas acidizing processes.

A notable advancement in this area is the "synergistic indolizine (B1195054) derivative mixture" (SIDM) formulation. This formulation typically combines a benzyl quinolinium chloride derivative (BQD) with synergistic agents like paraformaldehyde (PFA) and potassium iodide (KI) researchgate.netonepetro.orgspe.org. Such formulations have demonstrated superior corrosion inhibition effectiveness and enhanced temperature stability when compared to commercially available acidizing corrosion inhibitors (ACIs). Importantly, these advanced formulations can eliminate the need for commonly used, highly toxic synergists researchgate.netonepetro.org. The ACI formulations are often prepared from crude BQD products, which are synthesized from benzyl chloride and quinoline (B57606) onepetro.orgspe.org. Other formulations may include aldehydes, alcohols, and ethoxylated non-ionic surfactants, with observed synergistic effects between BQD and PFA, though high ratios of KI can sometimes impair BQD's inhibitory action onepetro.orggoogle.com.

Materials Science Applications

Synthesis of Polymers and Dyes

This compound chloride serves as a versatile reagent in organic synthesis, proving valuable for the creation of various organic molecules, including polymers and dyes watson-int.comzhiwechemtech.com. Its chemical structure and reactivity enable its use as a precursor or intermediate in the production of these materials zhiwechemtech.com. Related quinolinium compounds have also been explored for applications in areas such as photochemical activities, optical brighteners, fluorescence markers, and laser dyes, highlighting the broader potential of this chemical class in material synthesis researchgate.net.

Incorporation into Functional Materials

While the most extensively documented functional application of this compound chloride and its derivatives is in the field of corrosion inhibition, these compounds possess properties that lend themselves to broader materials science applications watson-int.com. Their role in formulating effective corrosion inhibitors can be considered an incorporation into functional materials designed to protect metal surfaces from degradation researchgate.netonepetro.orggoogle.comgoogle.comgoogle.comzhiwechemtech.com. Beyond this primary area, direct incorporation into other specific functional materials is less detailed in the available research, though its inherent chemical characteristics suggest potential for further material development watson-int.com.

Ionic Conductivity and Electrochemical Applications in Materials

This compound chloride functions effectively as a phase-transfer catalyst. In this capacity, it facilitates reactions between immiscible organic and aqueous phases, a role that is critical in various organic syntheses and can be considered an electrochemical application due to its ability to shuttle ionic species across phase boundaries zhiwechemtech.com. Furthermore, its classification as a "molten salt catalyst" indicates its potential relevance in systems involving ionic conductivity or molten salt electrochemistry, owing to its ionic nature researchgate.netresearchgate.net.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The catalytic potential of 1-Benzylquinolinium chloride is an active area of investigation, with ongoing efforts to uncover new transformations and optimize existing ones.

Advanced Phase Transfer Catalysis (PTC): BQC has already established its role as an effective phase transfer catalyst, facilitating reactions between immiscible phases, such as the sulfenylation of β-keto sulfoxides smolecule.com. Future research could explore its application in a broader range of organic transformations, including asymmetric synthesis, where chiral derivatives of BQC could be designed to induce enantioselectivity. Its efficacy in SNAr displacement reactions of halopyridines thieme-connect.de also suggests potential in nucleophilic substitution reactions under biphasic conditions.

Molten Salt Catalysis: The use of BQC as a molten salt catalyst, particularly in one-pot, three-component reactions for the synthesis of spiro-4H-pyran and 4H-pyran derivatives, has shown significant promise researchgate.netresearchgate.net. This approach offers advantages such as high efficiency, reduced reaction times, and facile catalyst separation and recyclability. Future work could focus on applying this catalytic system to other complex heterocyclic syntheses or exploring its potential in tandem catalytic processes.

Organocatalysis and Beyond: While primarily recognized as a PTC, the quaternary ammonium (B1175870) structure of BQC hints at broader organocatalytic capabilities. Investigating its role in reactions such as Michael additions, aldol (B89426) condensations, or as a precursor to N-heterocyclic carbenes (NHCs) could unlock new synthetic methodologies.

Table 1: Key Catalytic Applications of this compound Chloride

| Reaction Type | Specific Transformation / Substrates | Role of BQC | Key Outcome / Advantage | Citation(s) |

| Phase Transfer Catalysis (PTC) | Sulfenylation of β-keto sulfoxides | Facilitates transfer of thiol anions from aqueous to organic phase | Efficient reaction, improved yields. | smolecule.com |

| Phase Transfer Catalysis (PTC) | SNAr displacement reactions of halopyridines | Promotes reaction under biphasic conditions | Facilitates nucleophilic substitution. | thieme-connect.de |

| Molten Salt Catalysis | Synthesis of spiro-4H-pyran and 4H-pyran derivatives (3-component) | Acts as a catalyst in a molten salt medium | High efficiency, reduced reaction time, easy separation, catalyst recyclability. | researchgate.netresearchgate.net |

| Potential Catalytic Applications | Asymmetric synthesis, oxidation/reduction, C-C coupling | Chiral derivatives, activation of substrates, stabilization of intermediates | Enantioselectivity, novel reaction pathways. | - |

Design and Synthesis of Advanced this compound-Based Functional Materials

The inherent properties of the quinolinium moiety, coupled with the benzyl (B1604629) substituent, make BQC and its derivatives attractive candidates for the development of novel functional materials.

Fluorescent Probes and Sensors: Quinoline (B57606) derivatives are known for their photophysical properties and are utilized in optoelectronics and sensing researchgate.net. Future research could focus on synthesizing BQC derivatives with tailored fluorescence characteristics. These could serve as fluorescent probes for detecting specific analytes, such as metal ions or biomolecules, or as components in advanced imaging techniques. Modifications to the quinoline ring or the benzyl group could tune emission wavelengths, quantum yields, and sensitivity.

Corrosion Inhibitors and Protective Coatings: BQC has demonstrated effectiveness as a corrosion inhibitor, particularly in acidic environments smolecule.comgoogle.comgoogle.com. Future materials science efforts could involve incorporating BQC or its derivatives into protective coatings or composite materials. This could enhance the durability and performance of metals in harsh chemical environments, offering a more robust solution for industrial applications.

Organic Electronics and Polymers: The π-conjugated system of the quinolinium core suggests potential applications in organic electronics. Research could explore the synthesis of polymers or oligomers containing the this compound moiety, aiming to develop materials with specific electronic, optical, or charge-transport properties. Such materials could find use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as components in photovoltaic devices.

Table 2: Potential Functional Materials Based on this compound

| Material Type | Target Application | Key Property / Functionality | Design Strategy |

| Fluorescent Probes/Sensors | Detection of metal ions, pH, biomolecules | Tunable fluorescence emission, high quantum yield, analyte-specific binding | Structural modification of quinoline/benzyl groups, conjugation with recognition elements. |

| Protective Coatings | Corrosion inhibition for metals in acidic media | Strong adsorption on metal surfaces, formation of protective films, enhanced surface coverage | Integration into polymer matrices, surface functionalization, development of derivative structures. |

| Optoelectronic Materials | Organic electronics (OLEDs, OFETs), NLO devices | π-electron delocalization, tunable HOMO/LUMO levels, charge transport capabilities | Polymerization, incorporation into small molecules, design of extended conjugated systems. |

| Catalytic Materials | Heterogeneous catalysts, supported catalysts | Immobilized catalytic sites, enhanced stability, recyclability | Grafting onto solid supports (e.g., silica, polymers), formation of ionic liquid-based supported phases. |

Deeper Mechanistic Elucidation of Complex Reactions

A comprehensive understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications and designing new derivatives.

Phase Transfer Catalysis Mechanism: While BQC is known to function as a PTC, detailed mechanistic studies are needed to fully elucidate its role in ion pairing, interfacial transport, and the influence of counter-ions and solvent effects on its catalytic efficiency. Understanding how the benzyl group affects lipophilicity and interaction with organic phases would be beneficial.